molecular formula C14H13N3OS B1417744 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092323-88-0

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1417744
M. Wt: 271.34 g/mol
InChI Key: BYWUNWYSAGGSAL-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazoles are a class of organic compounds that contain a thiazole ring, a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . They are known for their high oxidative stability and rigid planar structure, which enables efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles often involves the reaction of hydrazonoyl halides with other compounds . For example, one study reported the synthesis of a series of thiazolo[5,4-d]thiazoles through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .


Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker . The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are known for their high oxidative stability . They can participate in various chemical reactions, often serving as building blocks in the synthesis of semiconductors for plastic electronics .


Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They also have appropriate thermal stability and valuable photophysical properties .

Scientific Research Applications

Optoelectronic Material Development

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound that likely shares characteristics with quinazolines and pyrimidines, known for their broad spectrum of biological activities and extensive research in the field of medicinal chemistry. Notably, derivatives of these compounds have found applications in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such materials have applications in devices like organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinyl-substituted quinazolines are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives also represent high-efficiency phosphorescent materials for OLEDs. Moreover, pyrimidine push-pull systems are significant as potential photosensitizers for dye-sensitized solar cells, demonstrating the versatility of these compounds in the field of optoelectronics (Lipunova et al., 2018).

Medicinal Chemistry and Biological Applications

While the direct medicinal applications of 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one are not specifically outlined, related structures like imidazo[1,2-b]pyridazine have been recognized as an important class of heterocyclic nucleus providing various bioactive molecules. The success of compounds like ponatinib, a kinase inhibitor, has spurred interest in exploring new derivatives containing imidazo[1,2-b]pyridazine for potential therapeutic applications. The extensive review of this framework in medicinal chemistry could guide researchers in discovering novel compounds with enhanced pharmacokinetics profiles and efficiency (Garrido et al., 2021).

Future Directions

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope . Future research may focus on exploring the synthetic chemistry behind these molecules and developing new thiazolo[5,4-d]thiazole-based materials .

properties

IUPAC Name

7-(2,4-dimethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-7-4-5-10(8(2)6-7)11-13-12(14(18)17-16-11)15-9(3)19-13/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWUNWYSAGGSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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